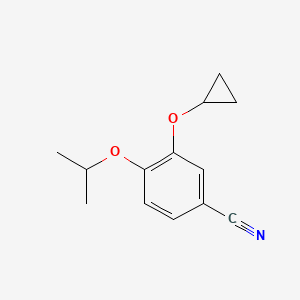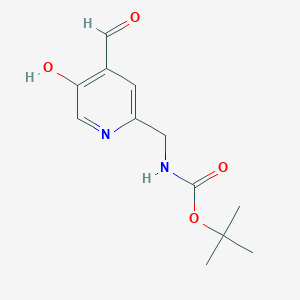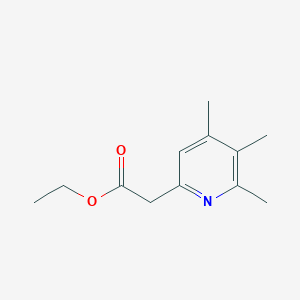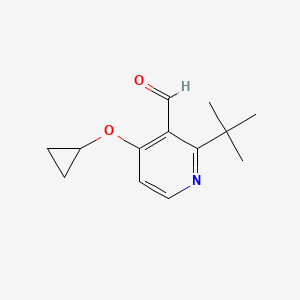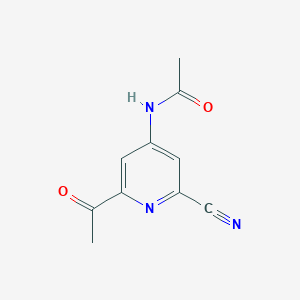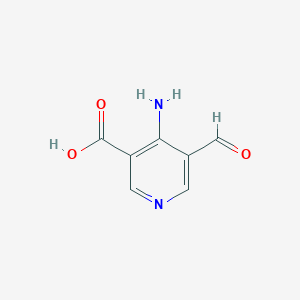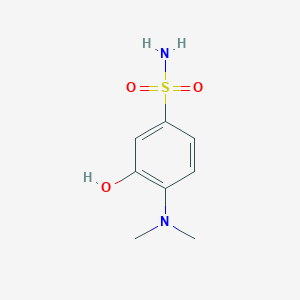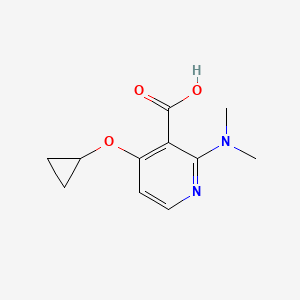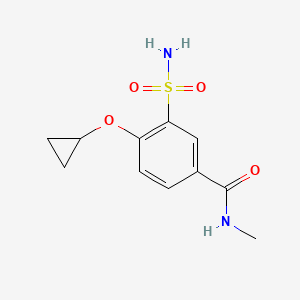
4-Cyclopropoxy-N-methyl-3-sulfamoylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-Cyclopropoxy-N-methyl-3-sulfamoylbenzamide involves several steps. The specific synthetic routes and reaction conditions are typically proprietary and detailed in specialized chemical databases and publications. general methods for synthesizing similar compounds often involve the following steps:
Formation of the Benzamide Core: This step involves the reaction of a substituted benzoyl chloride with an amine to form the benzamide core.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced through a reaction with a sulfonamide derivative.
Cyclopropylation: The cyclopropoxy group is added via a cyclopropylation reaction, often using cyclopropyl halides under basic conditions.
Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar reagent.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
4-Cyclopropoxy-N-methyl-3-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfamoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-Cyclopropoxy-N-methyl-3-sulfamoylbenzamide is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interactions with biological molecules and pathways.
Medicine: Research into its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-N-methyl-3-sulfamoylbenzamide involves its interaction with specific molecular targets. These targets and pathways are typically identified through detailed biochemical studies. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Cyclopropoxy-N-methyl-3-sulfamoylbenzamide include:
- 3-Cyclopropoxy-N-methyl-4-sulfamoylbenzamide
- Other sulfamoylbenzamide derivatives
These compounds share structural similarities but may differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C11H14N2O4S |
|---|---|
Poids moléculaire |
270.31 g/mol |
Nom IUPAC |
4-cyclopropyloxy-N-methyl-3-sulfamoylbenzamide |
InChI |
InChI=1S/C11H14N2O4S/c1-13-11(14)7-2-5-9(17-8-3-4-8)10(6-7)18(12,15)16/h2,5-6,8H,3-4H2,1H3,(H,13,14)(H2,12,15,16) |
Clé InChI |
HMZKFJVBPKJHTA-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC(=C(C=C1)OC2CC2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




